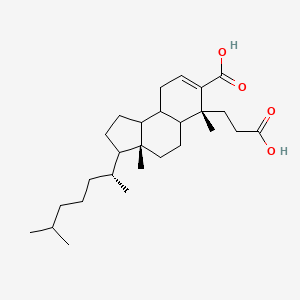
Diels' Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diels’ Acid, also known as 3-sulfolene, is a chemical compound that plays a significant role in organic synthesis. It is primarily used as a precursor in the Diels-Alder reaction, a powerful and widely used method for forming six-membered rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diels’ Acid can be synthesized through the reaction of butadiene with sulfur dioxide. This reaction forms 3-sulfolene, which can be further purified through recrystallization. The reaction conditions typically involve moderate temperatures and the presence of a solvent such as xylene .
Industrial Production Methods
On an industrial scale, Diels’ Acid is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction between butadiene and sulfur dioxide but is optimized for large-scale production with enhanced safety measures and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diels’ Acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfoxides.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted compounds depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Diels’ Acid has numerous applications in scientific research, including:
Chemistry: It is widely used in the synthesis of complex organic molecules through the Diels-Alder reaction.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Diels’ Acid in the Diels-Alder reaction involves a concerted pericyclic reaction. This means that the reaction occurs in a single step without intermediates. The diene and dienophile interact through a cyclic transition state, leading to the formation of a six-membered ring. The reaction is governed by orbital symmetry considerations and is classified as a [4+2] cycloaddition .
Comparación Con Compuestos Similares
Similar Compounds
Maleic Anhydride: Another common dienophile used in Diels-Alder reactions.
Benzoquinone: Known for its high reactivity in Diels-Alder reactions.
Propenal: An electron-withdrawing group that enhances the reactivity of the dienophile.
Uniqueness
Diels’ Acid is unique due to its ability to act as both a diene and a dienophile in Diels-Alder reactions. This dual functionality makes it a versatile compound in organic synthesis, allowing for the formation of a wide range of complex molecules .
Propiedades
Fórmula molecular |
C27H44O4 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(3aR,6R)-6-(2-carboxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-7-carboxylic acid |
InChI |
InChI=1S/C27H44O4/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23(25(30)31)27(5,16-14-24(28)29)22(19)13-15-26(20,21)4/h10,17-22H,6-9,11-16H2,1-5H3,(H,28,29)(H,30,31)/t18-,19?,20?,21?,22?,26-,27-/m1/s1 |
Clave InChI |
QJUQBYMZJRWYDP-AOQTZIGRSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C([C@]3(C)CCC(=O)O)C(=O)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C(C3(C)CCC(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


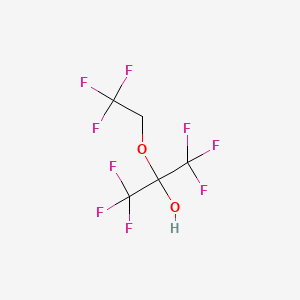

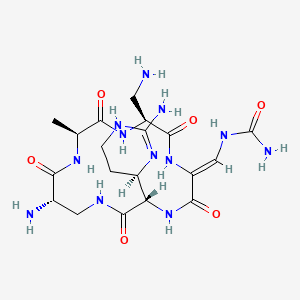
![2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13418073.png)

![[1S-(1alpha,3abeta,4beta,7aalpha)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one](/img/structure/B13418087.png)
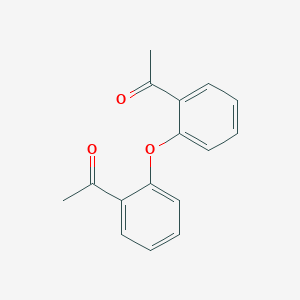
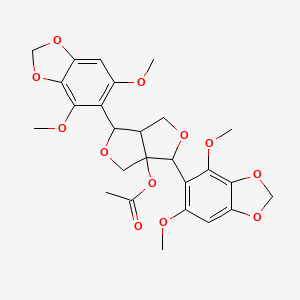

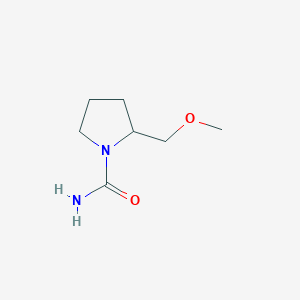

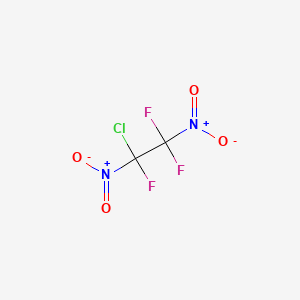
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)

